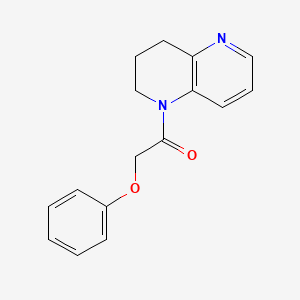
N-cycloheptyl-N-methylpyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-N-methylpyrazine-2-carboxamide (CHC) is a chemical compound that has been extensively studied for its potential applications in scientific research. CHC is a pyrazine derivative that has been shown to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-cycloheptyl-N-methylpyrazine-2-carboxamide is not fully understood, but it is believed to act as an antagonist at certain receptors in the taste and olfactory systems. Specifically, it has been shown to block the activation of bitter taste receptors by other bitter compounds. In the olfactory system, N-cycloheptyl-N-methylpyrazine-2-carboxamide has been shown to activate certain receptors that are involved in the detection of musky odors.
Biochemical and Physiological Effects:
N-cycloheptyl-N-methylpyrazine-2-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on taste and smell perception, it has been shown to have anti-inflammatory properties and to inhibit the growth of certain cancer cells. It has also been shown to have anxiolytic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cycloheptyl-N-methylpyrazine-2-carboxamide in lab experiments is its specificity for certain receptors in the taste and olfactory systems. This allows researchers to study these systems in a more targeted way. However, one limitation is that N-cycloheptyl-N-methylpyrazine-2-carboxamide has a relatively short half-life in the body, which may limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for research on N-cycloheptyl-N-methylpyrazine-2-carboxamide. One area of interest is its potential as a therapeutic agent for inflammatory diseases and cancer. Another area of interest is its potential as a tool for studying the taste and olfactory systems in humans. Additionally, further research is needed to fully understand the mechanism of action of N-cycloheptyl-N-methylpyrazine-2-carboxamide and its effects on other physiological systems.
Méthodes De Synthèse
The synthesis of N-cycloheptyl-N-methylpyrazine-2-carboxamide involves the reaction of cycloheptylamine with methyl pyrazine-2-carboxylic acid. The reaction is carried out in the presence of a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is a white crystalline solid that is purified by recrystallization.
Applications De Recherche Scientifique
N-cycloheptyl-N-methylpyrazine-2-carboxamide has been used in various scientific research applications, including the study of taste and smell perception. It has been shown to have a bitter taste and to activate bitter taste receptors in the tongue. N-cycloheptyl-N-methylpyrazine-2-carboxamide has also been used as a tool to study the olfactory system, as it has been shown to activate certain olfactory receptors in the nose.
Propriétés
IUPAC Name |
N-cycloheptyl-N-methylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-16(11-6-4-2-3-5-7-11)13(17)12-10-14-8-9-15-12/h8-11H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARDTEKLWFUDKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCCC1)C(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclopentyl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B7507676.png)





![Furan-3-yl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B7507719.png)
![1-[4-(dimethylamino)benzoyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7507741.png)

![3,3-Dimethyl-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]butan-1-one](/img/structure/B7507746.png)


